molecular formula C17H20F3NO3 B2647032 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1902907-37-2

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2647032
CAS RN: 1902907-37-2
M. Wt: 343.346
InChI Key: VOSLKKJKYSMCHV-UHFFFAOYSA-N
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Description

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the molecular formula C17H20F3NO3 . It is related to a class of compounds that have been studied for their potential applications in various fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antitumor and Anticancer Activity

  • Synthesis and Antitumor Evaluation of Derivatives : New derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activity in vitro against a range of human tumor cell lines. This study showcases the potential of such compounds in developing anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Coordination Complexes and Antioxidant Activity

  • Novel Coordination Complexes : Pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, demonstrating the potential of these compounds in creating antioxidative agents (Chkirate et al., 2019).

Enzyme Inhibition for Therapeutic Applications

  • α-Glucosidase and Acetylcholinesterase Inhibitors : New sulfonamides with benzodioxane and acetamide moieties were synthesized and shown to inhibit α-glucosidase and acetylcholinesterase, suggesting their potential use in treating diseases related to these enzymes (Abbasi et al., 2019).

Antibacterial Agents

  • Novel Antibacterial Agents : Research into N-substituted sulfonamides bearing benzodioxane moiety indicated these compounds exhibited potent therapeutic potential against various bacterial strains, highlighting their application in developing new antibacterial treatments (Abbasi et al., 2016).

Computational Studies and Molecular Docking

  • Molecular Docking Studies : Theoretical investigations and molecular docking studies on antimalarial sulfonamides against COVID-19 targets showcased the application of similar compounds in drug discovery and the potential to fight infectious diseases (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its molecular structure and the biological system in which it is used. It has been found to be potent against c-KIT wt and a broad spectrum of drug-resistant mutants .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. It could also include studies on its potential applications in various fields .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)12-3-1-11(2-4-12)9-16(22)21-13-5-6-14-15(10-13)24-8-7-23-14/h1-4,13-15H,5-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSLKKJKYSMCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=C(C=C3)C(F)(F)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

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